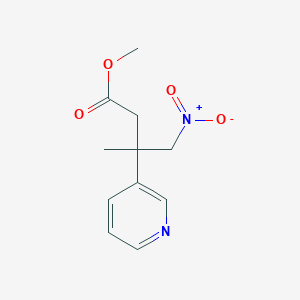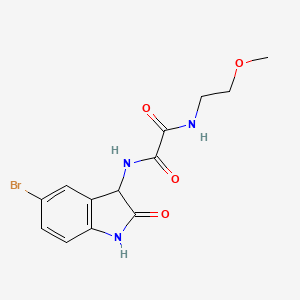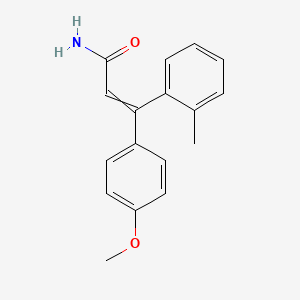![molecular formula C33H27N B12631195 N-{[4-(Triphenylethenyl)phenyl]methyl}aniline CAS No. 919789-81-4](/img/structure/B12631195.png)
N-{[4-(Triphenylethenyl)phenyl]methyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(Triphenylethenyl)phenyl]methyl}aniline is an organic compound that belongs to the class of triarylmethanes. These compounds are known for their diverse applications in various fields such as chemistry, biology, and industry. The structure of this compound consists of a central aniline moiety attached to a triphenylethenyl group, which imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Triphenylethenyl)phenyl]methyl}aniline can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where aniline reacts with a triphenylethenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. This method is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial production to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(Triphenylethenyl)phenyl]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
N-{[4-(Triphenylethenyl)phenyl]methyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and dyes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a pharmacophore in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of N-{[4-(Triphenylethenyl)phenyl]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
N-{[4-(Triphenylethenyl)phenyl]methyl}aniline can be compared with other triarylmethane compounds, such as:
Triphenylmethane: Lacks the aniline moiety and has different chemical properties.
Tetraphenylethylene: Contains an additional phenyl group, leading to different physical and chemical characteristics.
Aniline-based triarylmethanes: Similar structure but may have different substituents on the aromatic rings, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of the aniline and triphenylethenyl groups, which imparts distinct properties and makes it suitable for a wide range of applications.
Propriétés
Numéro CAS |
919789-81-4 |
|---|---|
Formule moléculaire |
C33H27N |
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
N-[[4-(1,2,2-triphenylethenyl)phenyl]methyl]aniline |
InChI |
InChI=1S/C33H27N/c1-5-13-27(14-6-1)32(28-15-7-2-8-16-28)33(29-17-9-3-10-18-29)30-23-21-26(22-24-30)25-34-31-19-11-4-12-20-31/h1-24,34H,25H2 |
Clé InChI |
HTSKYQDYZDQAHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CNC4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12631121.png)
![4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12631129.png)
![1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B12631131.png)


![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12631155.png)

![2-Propanol, 1-[(4-amino-2-bromo-5-fluorophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B12631160.png)
![2-Bromo-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B12631168.png)
![(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12631183.png)
![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-](/img/structure/B12631191.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12631193.png)

